molecular formula C18H23N3O4S B2809145 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide CAS No. 893924-18-0

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B2809145
M. Wt: 377.46
InChI Key: PUKOIHRYDDPGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Patterns and Structural Analysis

Research by López et al. (2010) delves into hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which share structural similarities with the compound , highlighting the significance of hydrogen bonding in determining molecular conformation and assembly. This study underscores the compound's utility in structural chemistry and the potential for designing materials with desired physical properties López et al., 2010.

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, revealing how hydrogen bonding influences self-assembly processes. These complexes exhibited significant antioxidant activity, suggesting applications in developing antioxidative agents Chkirate et al., 2019.

Toxicological Evaluation for Food and Beverage Applications

Karanewsky et al. (2015) conducted a comprehensive toxicological assessment of a novel cooling compound structurally related to our compound of interest, determining its safety for use in food and beverage applications. This research illustrates the importance of safety evaluations in the development of food additives Karanewsky et al., 2015.

Reactivity and Synthetic Applications

Mironovich et al. (2013) explored the reactivity of a related compound, providing insights into synthetic routes for developing new chemical entities with potential biological activities. This study is crucial for understanding the compound's chemistry and its derivatives' potential applications Mironovich et al., 2013.

Flavoring Substance Evaluation

Younes et al. (2018) evaluated the safety of using a related flavoring substance in food, not intended for use in beverages except milk and dairy-based beverages. This EFSA evaluation underscores the importance of assessing food additives' safety Younes et al., 2018.

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-7-5-6-8-15(12)25-9-16(22)19-17-13-10-26(23,24)11-14(13)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKOIHRYDDPGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide

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